

# AT-9010 Tetrasodium: A Technical Guide to its Biological Activities and Molecular Targets

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## Compound of Interest

Compound Name: AT-9010 tetrasodium

Cat. No.: B13893517

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## Introduction

**AT-9010 tetrasodium** is the active triphosphate metabolite of the orally bioavailable phosphoramidate prodrug AT-527. It has emerged as a potent inhibitor of severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) replication. This technical guide provides an in-depth overview of the biological activities and molecular targets of AT-9010, with a focus on its dual mechanism of action. The information presented herein is intended to support further research and drug development efforts targeting SARS-CoV-2 and other emerging viral threats.

## Biological Activity

The primary biological activity of AT-9010 is the inhibition of viral replication. This has been demonstrated for SARS-CoV-2, the causative agent of COVID-19. The antiviral activity of the parent compound, AT-511 (the free base of AT-527), has been evaluated in various cell-based assays.

## Quantitative Antiviral Activity Data

Compound	Virus	Cell Line	Assay Type	Parameter	Value	Reference
AT-511	SARS-CoV-2	Normal Human Airway Epithelial Cells	Virus Yield Reduction	EC90	0.47 $\mu$ M	[1]

\*EC90: The concentration of the compound required to inhibit viral replication by 90%.

Substantial intracellular concentrations of the active metabolite, AT-9010, are achieved upon treatment with the parent compound.

Parent Compound	Concentration	Cell Line	Intracellular AT-9010 Concentration	Half-life	Reference
AT-511	10 $\mu$ M	Normal Human Bronchial Epithelial Cells	698 $\pm$ 15 $\mu$ M	$\geq$ 38 hours	[1]
AT-511	10 $\mu$ M	Normal Human Nasal Epithelial Cells	236 $\pm$ 14 $\mu$ M	$\geq$ 38 hours	[1]

## Molecular Targets and Mechanism of Action

AT-9010 exerts its antiviral effect through a novel dual mechanism of action, targeting two distinct functional domains of the SARS-CoV-2 non-structural protein 12 (nsp12), the RNA-dependent RNA polymerase (RdRp).[2][3]

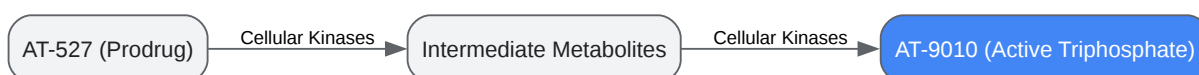
- RNA-dependent RNA Polymerase (RdRp) Inhibition: AT-9010 acts as a competitive inhibitor of the RdRp catalytic site.[2] Its incorporation into the nascent viral RNA chain leads to immediate chain termination, thereby halting viral genome replication.[2][3] The 2'-fluoro and 2'-methyl modifications on the ribose moiety of AT-9010 prevent the correct alignment of the incoming nucleotide, leading to the cessation of RNA synthesis.[2][3]
- Nidovirus RdRp-Associated Nucleotidyltransferase (NiRAN) Domain Inhibition: AT-9010 also binds to the NiRAN domain of nsp12.[2][3] This binding occurs in a previously unobserved flipped orientation, with the guanine base occupying a unique cavity.[2][3] By binding to the NiRAN domain, AT-9010 outcompetes native nucleotides and inhibits its nucleotidyltransferase activity, which is essential for viral replication.[2][3]

The dual inhibition of both the polymerase and the NiRAN domains represents a promising strategy to combat viral replication and potentially reduce the likelihood of drug resistance.

## Signaling Pathways and Experimental Workflows

### Metabolic Activation of AT-527 to AT-9010

The orally administered prodrug AT-527 undergoes intracellular metabolic activation to form the pharmacologically active AT-9010. This multi-step process involves cellular kinases.

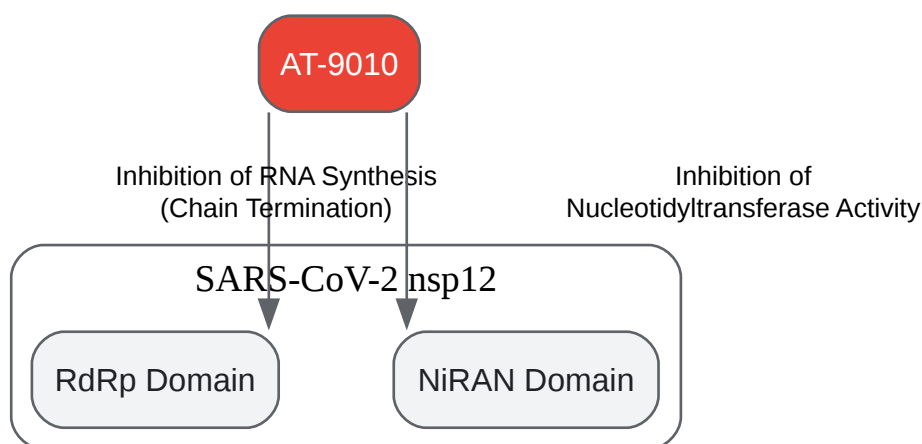


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Caption: Metabolic activation pathway of AT-527 to AT-9010.

## Dual Mechanism of Action on SARS-CoV-2 nsp12

AT-9010 targets two key functional domains of the SARS-CoV-2 nsp12 protein.



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Caption: Dual targeting of SARS-CoV-2 nsp12 by AT-9010.

## Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of research findings. Below are representative methodologies for key experiments related to the evaluation of AT-9010.

### In Vitro RNA-Dependent RNA Polymerase (RdRp) Inhibition Assay (Representative Protocol)

This protocol is a representative method for assessing the inhibitory activity of nucleotide analogs against viral RdRp.

#### 1. Reagents and Materials:

- Purified recombinant SARS-CoV-2 RdRp complex (nsp12, nsp7, and nsp8)
- RNA template-primer duplex
- Ribonucleotide triphosphates (rNTPs: ATP, GTP, CTP, UTP)
- **AT-9010 tetrasodium**

- Reaction buffer (e.g., 20 mM Tris-HCl pH 8.0, 10 mM KCl, 6 mM MgCl<sub>2</sub>, 0.01% Triton X-100, 1 mM DTT)
- Quenching solution (e.g., 90% formamide, 50 mM EDTA)
- Denaturing polyacrylamide gel (e.g., 20%)
- Fluorescently labeled primer for detection

## 2. Assay Procedure:

- Prepare a reaction mixture containing the purified RdRp complex and the RNA template-primer duplex in the reaction buffer.
- Add varying concentrations of AT-9010 to the reaction mixture.
- Initiate the polymerase reaction by adding a mixture of all four rNTPs.
- Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period (e.g., 30 minutes).
- Stop the reaction by adding the quenching solution.
- Denature the RNA products by heating (e.g., 95°C for 5 minutes).
- Separate the RNA products by size using denaturing polyacrylamide gel electrophoresis.
- Visualize the RNA products using a suitable imaging system (e.g., fluorescence scanner).
- Quantify the intensity of the full-length product and any terminated products to determine the extent of inhibition.

## 3. Data Analysis:

- Calculate the percentage of inhibition at each concentration of AT-9010.
- Determine the IC<sub>50</sub> value by fitting the dose-response data to a suitable equation.

# Cryo-Electron Microscopy (Cryo-EM) of nsp12-AT-9010 Complex (Methodology Overview)

The structural basis for the dual mechanism of action of AT-9010 was elucidated through cryo-electron microscopy.[\[2\]](#)

## 1. Sample Preparation:

- The SARS-CoV-2 nsp12-nsp7-nsp8<sub>2</sub>-RNA complex is assembled in vitro.
- AT-9010 is added to the complex to allow for binding to both the RdRp active site and the NiRAN domain.
- The complex is applied to cryo-EM grids, blotted, and plunge-frozen in liquid ethane to vitrify the sample.

## 2. Data Acquisition:

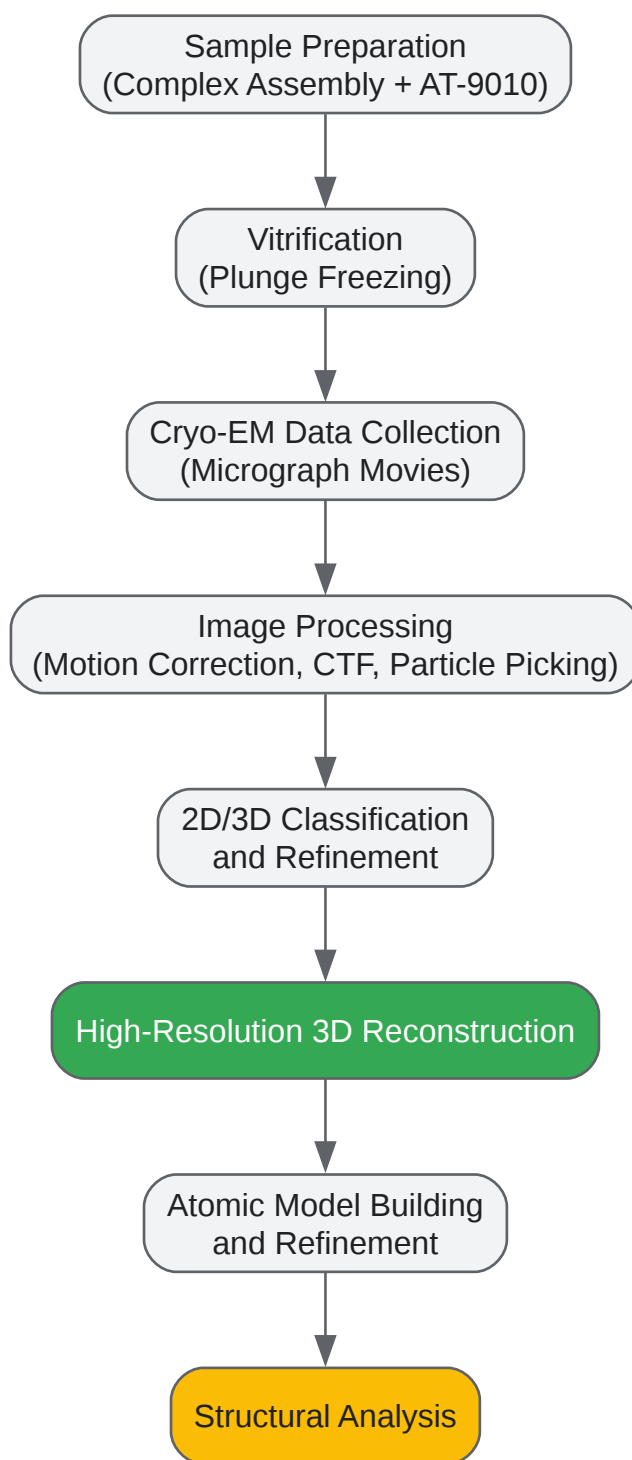
- Cryo-EM data is collected on a high-resolution transmission electron microscope (e.g., Titan Krios) equipped with a direct electron detector.
- A large dataset of micrograph movies is recorded.

## 3. Image Processing and 3D Reconstruction:

- The raw movie frames are corrected for beam-induced motion.
- Contrast transfer function (CTF) parameters are estimated.
- Particles (individual protein complexes) are picked from the micrographs.
- Two-dimensional (2D) classification is performed to select for high-quality particles.
- An initial 3D model is generated.
- Three-dimensional (3D) classification and refinement are carried out to obtain a high-resolution 3D reconstruction of the nsp12-AT-9010 complex.

#### 4. Model Building and Analysis:

- An atomic model of the complex is built into the cryo-EM density map.
- The model is refined to fit the density and to achieve good stereochemistry.
- The final model is analyzed to understand the detailed molecular interactions between AT-9010 and its binding sites on nsp12.



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Caption: General workflow for cryo-electron microscopy analysis.

## Conclusion



**AT-9010 tetrasodium** is a promising antiviral agent with a unique dual mechanism of action against the SARS-CoV-2 RNA-dependent RNA polymerase. By inhibiting both the polymerase and the NiRAN domains of nsp12, AT-9010 effectively halts viral replication. The quantitative data and detailed methodologies presented in this guide provide a solid foundation for researchers and drug developers working to advance our understanding of this compound and to develop novel antiviral therapies. Further investigation into the binding kinetics and in vivo efficacy of AT-9010 will be critical in realizing its full therapeutic potential.

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Address: 3281 E Guasti Rd

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